molecular formula C15H10O B085050 9-Ethynyl-9-fluorenol CAS No. 13461-74-0

9-Ethynyl-9-fluorenol

Cat. No.: B085050
CAS No.: 13461-74-0
M. Wt: 206.24 g/mol
InChI Key: MMZVVJGCZZAWBN-UHFFFAOYSA-N
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Description

9-Ethynyl-9-fluorenol is an organic compound with the molecular formula C15H10O It is a derivative of fluorene, characterized by the presence of an ethynyl group and a hydroxyl group attached to the ninth carbon of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethynyl-9-fluorenol typically involves the reaction of 9-fluorenone with ethynylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 9-ethynyl-9-fluorenone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 9-ethynyl-9-fluorenylmethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with nucleophiles.

Major Products Formed:

    Oxidation: 9-Ethynyl-9-fluorenone.

    Reduction: 9-Ethynyl-9-fluorenylmethanol.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9-Ethynyl-9-fluorenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethynyl-9-fluorenol is primarily based on its ability to interact with various molecular targets through its ethynyl and hydroxyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes easily, facilitating its access to intracellular targets .

Comparison with Similar Compounds

    9-Fluorenol: A hydroxyl derivative of fluorene, similar in structure but lacking the ethynyl group.

    9-Ethynylfluorene: Similar to 9-Ethynyl-9-fluorenol but without the hydroxyl group.

Uniqueness: this compound stands out due to the presence of both the ethynyl and hydroxyl groups, which confer unique reactivity and potential for diverse applications. Its dual functional groups allow it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

9-ethynylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVVJGCZZAWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333823
Record name 9-Ethynyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13461-74-0
Record name 9-Ethynyl-9-fluorenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9 g (0.05 mol) of 9-fluorenone and 100 ml of anhydrous THF are charged into a dry flask of 250 ml. To the resulting solution a suspension of sodium acetylide [17.8 g (0.0525 mol) in mineral oil/xylene, 18% by weight based on the suspension; solid purity 95%] is added under nitrogen, by means of a syringe. The resulting suspension is kept overnight under nitrogen and with stirring before being poured into 75 ml of 10% HCl. The phases are separated and the aqueous phase is extracted twice with 100 ml of ethyl ether. The organic extracts are combined and thoroughly dried over sodium sulfate. By eliminating the solvent, 10.1 g of product is obtained, which is used without any further purification.
Quantity
9 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 9-Ethynyl-9-fluorenol and how is it typically characterized?

A: this compound is an organic compound featuring a fluorene core with a hydroxyl group and an ethynyl group attached to the central carbon atom (position 9). Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. [] The compound is often characterized using various spectroscopic techniques. For instance, its conjugated polymer backbone and functional groups are commonly identified through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [] X-ray diffraction studies are also employed to investigate its crystal structure and supramolecular interactions, particularly in the presence of guest molecules. []

Q2: What unique optical properties does this compound and its derivatives exhibit?

A: Poly(this compound), a polymer derived from this compound, demonstrates interesting optical properties, including a UV-Vis absorption spectrum extending up to approximately 600 nm and a band gap of 2.20 eV. [] This suggests potential applications in optoelectronic devices. Additionally, derivatives like 2,7-dibromo-9-ethynyl-9-fluorenol exhibit color changes (from yellow to colorless) upon complexation with guest molecules, making them intriguing candidates for sensing applications. []

Q3: How is this compound employed in the synthesis of organometallic compounds?

A: this compound serves as a valuable precursor in organometallic chemistry, specifically in the synthesis of ruthenium allenylidene complexes. [] It reacts with appropriate ruthenium precursors to afford complexes where the ethynyl group is transformed into an allenylidene moiety (C=C=C) directly attached to the ruthenium center. This highlights the versatility of this compound as a building block for synthesizing organometallic complexes with potential applications in catalysis or materials science.

Q4: Are there any studies on the charge density distribution within the this compound molecule?

A: Yes, researchers have investigated the experimental charge density distribution of crystalline this compound using high-resolution X-ray diffraction data at low temperature (100 K). [] This study involved refining a pseudo-atomic multipolar expansion model against the experimental data and comparing it with theoretical Density Functional Theory (DFT) calculations. The findings revealed the presence of two distinct types of medium-strength OH---O hydrogen bonds in the crystal structure, impacting the overall charge density distribution.

Q5: What are the potential applications of this compound derivatives in material science?

A: Derivatives like 2,7-dibromo-9-alkynylfluorenols have shown potential in supramolecular chemistry due to their ability to form inclusion complexes with guest molecules. [] The change in color upon guest inclusion makes them promising candidates for sensing applications. Additionally, the synthesis of poly(this compound) with its conjugated backbone and interesting optical properties [] indicates potential applications in organic electronics and photonics.

Q6: Are there any known reactions of this compound with thionyl chloride?

A: While specific details about the reaction of this compound with thionyl chloride are not elaborated upon in the provided abstracts, research suggests that this reaction is feasible. [] Further investigation into the reaction products and conditions could provide valuable insights into the reactivity of this compound and its potential as a synthetic intermediate.

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